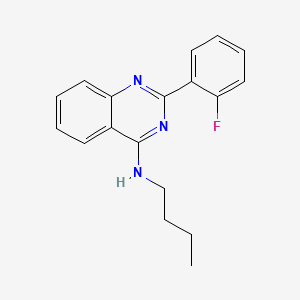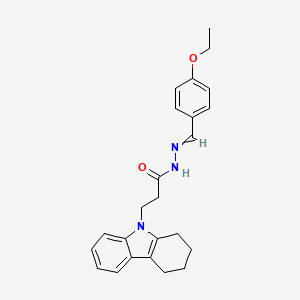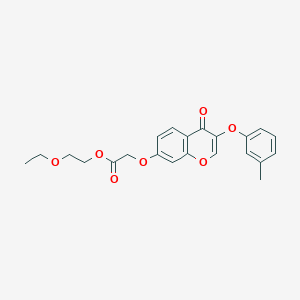
N-(3-hydroxypropyl)-N'-(pyridin-3-ylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide is a synthetic organic compound that features a hydroxypropyl group and a pyridinylmethyl group attached to an ethanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxypropylamine and pyridin-3-ylmethylamine.
Formation of Intermediate: The starting materials are reacted with ethylenediamine under controlled conditions to form an intermediate compound.
Amidation Reaction: The intermediate compound undergoes an amidation reaction with a suitable reagent, such as an acid chloride or anhydride, to form the final product, N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and purification techniques, such as recrystallization or chromatography, may also be employed.
化学反应分析
Types of Reactions
N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinylmethyl group can be reduced to form a piperidinylmethyl group.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of N-(3-oxopropyl)-N’-(pyridin-3-ylmethyl)ethanediamide.
Reduction: Formation of N-(3-hydroxypropyl)-N’-(piperidin-3-ylmethyl)ethanediamide.
Substitution: Formation of various substituted ethanediamide derivatives.
科学研究应用
N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The hydroxypropyl and pyridinylmethyl groups play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(3-hydroxypropyl)-N’-(pyridin-2-ylmethyl)ethanediamide
- N-(3-hydroxypropyl)-N’-(pyridin-4-ylmethyl)ethanediamide
- N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide
Uniqueness
N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide is unique due to the specific positioning of the hydroxypropyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
属性
分子式 |
C11H15N3O3 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
N-(3-hydroxypropyl)-N'-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C11H15N3O3/c15-6-2-5-13-10(16)11(17)14-8-9-3-1-4-12-7-9/h1,3-4,7,15H,2,5-6,8H2,(H,13,16)(H,14,17) |
InChI 键 |
FBTFLGBAOFMCBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11645293.png)
![2-(4-chlorophenyl)-N-[4-({4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11645298.png)
![cyclohexyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645301.png)
![(2E)-2-(hydroxyimino)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11645311.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11645323.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645324.png)

![methyl 6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11645337.png)
![3-(2-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645347.png)
![2-(naphthalen-2-yloxy)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11645353.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645380.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11645383.png)


